

# Dihydroartemisinin: A Comparative Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Dihydroartemisinin** (DHA), primarily as part of the combination therapy **Dihydroartemisinin**-Piperaquine (DHA-PQP), against other therapeutic alternatives based on meta-analyses of clinical trial data. The focus is on its application in the treatment of malaria and its potential as an anticancer agent.

## Dihydroartemisinin in the Treatment of Malaria

DHA is a potent and rapidly acting antimalarial drug. It is the active metabolite of all artemisinin derivatives and is most commonly used in combination with a longer-acting partner drug to prevent recrudescence. The most widely used combination is DHA-PQP.

## Comparison with Artemether-Lumefantrine (AL) for Uncomplicated Plasmodium falciparum Malaria in Children

A systematic review and meta-analysis of 25 randomized controlled trials involving 13,198 children in Africa provided high-quality evidence on the comparative efficacy of DHA-PQP and Artemether-Lumefantrine (AL) for the treatment of uncomplicated P. falciparum malaria.[1][2][3]

Efficacy Data:



| Outcome                                         | Comparison     | No. of<br>Participants<br>(Studies) | Risk Ratio<br>(RR) [95% CI] | Quality of<br>Evidence |
|-------------------------------------------------|----------------|-------------------------------------|-----------------------------|------------------------|
| PCR-Unadjusted<br>Treatment<br>Failure (Day 28) | DHA-PQP vs. AL | 1,302 (4)                           | 0.14 [0.08–0.26]            | High                   |
| PCR-Adjusted<br>Treatment<br>Failure (Day 28)   | DHA-PQP vs. AL | 8,508 (16)                          | 0.45 [0.29–0.68]            | High                   |
| PCR-Adjusted<br>Treatment<br>Failure (Day 42)   | DHA-PQP vs. AL | 5,959 (17)                          | 0.60 [0.47–0.78]            | High                   |

The data indicates that DHA-PQP is more effective than AL in preventing new infections and recrudescence at both day 28 and day 42.[1][2] While the efficacy for both treatments was high (≥95%) at day 28, DHA-PQP showed a statistically significant advantage.[1][2]

Safety and Tolerability Data:

A meta-analysis of 18 studies with 10,498 participants compared the safety profiles of DHA-PQP and AL in African children.[4][5]

| Adverse Event  | Comparison     | No. of<br>Participants<br>(Studies) | Risk Ratio<br>(RR) [95% CI] | Quality of<br>Evidence |
|----------------|----------------|-------------------------------------|-----------------------------|------------------------|
| Early Vomiting | DHA-PQP vs. AL | 7,796 (10)                          | 2.26 [1.46–3.50]            | High                   |
| Cough          | DHA-PQP vs. AL | 8,013 (13)                          | 1.06 [1.01–1.11]            | High                   |
| Diarrhoea      | DHA-PQP vs. AL | 6,841 (11)                          | 1.16 [1.03–1.31]            | High                   |

While both drugs are generally well-tolerated, the meta-analysis found that early vomiting, cough, and diarrhea were significantly more frequent in patients treated with DHA-PQP compared to AL.[4][5]



# Comparison with Chloroquine (CQ) for Plasmodium vivax Malaria

The emergence of chloroquine-resistant P. vivax has necessitated alternative treatments. A meta-analysis of individual patient data from 19 studies (2,017 patients) compared the efficacy of DHA-PQP with AL for P. vivax recurrence.[6] Additionally, a randomized controlled trial in Afghanistan with 536 patients directly compared DHA-PQP with chloroquine.[7]

#### Efficacy Data:

| Outcome              | Comparison     | No. of Patients            | Hazard Ratio (HR) /<br>Recurrence Rate               |
|----------------------|----------------|----------------------------|------------------------------------------------------|
| Recurrence at Day 42 | DHA-PQP vs. AL | 812 (DHA-PQP), 384<br>(AL) | AHR: 12.63 [6.40–<br>24.92] (higher risk<br>with AL) |
| Recurrence at Day 56 | DHA-PQP vs. CQ | 536                        | 2.8% (DHA-PQP) vs.<br>8.9% (CQ)                      |

DHA-PQP demonstrates superior efficacy in preventing P. vivax recurrence compared to both AL and chloroquine.[6][7] The longer post-treatment prophylactic effect of piperaquine is a key factor in this advantage.

# Comparison with Sulfadoxine-Pyrimethamine (SP) for Intermittent Preventive Treatment in Pregnancy (IPTp)

In regions with high resistance to SP, DHA-PQP has been evaluated as an alternative for IPTp. A meta-analysis of individual participant data from six trials in Africa, including 6,646 pregnancies, compared the two regimens.[8][9][10][11]

Maternal and Placental Outcomes:



| Outcome                       | Comparison     | Risk Reduction with DHA-<br>PQP [95% CI] |
|-------------------------------|----------------|------------------------------------------|
| Incidence of Clinical Malaria | DHA-PQP vs. SP | 69% [45%–82%]                            |
| Placental Parasitaemia        | DHA-PQP vs. SP | 62% [37%–77%]                            |
| Moderate Maternal Anaemia     | DHA-PQP vs. SP | 17% [0%–31%]                             |

DHA-PQP is significantly more effective than SP in preventing clinical malaria, placental parasitaemia, and moderate maternal anaemia in pregnant women.[8][9][10][11]

#### Birth and Infant Outcomes:

| Outcome                                         | Comparison     | Finding                     |
|-------------------------------------------------|----------------|-----------------------------|
| Mean Newborn Birthweight                        | SP vs. DHA-PQP | 50g higher with SP [13–88]  |
| Small-for-Gestational-Age Risk                  | SP vs. DHA-PQP | 15% lower with SP [3%–24%]  |
| Infant Stunting (by 2 months, multigravidae)    | SP vs. DHA-PQP | 20% lower with SP [8%–30%]  |
| Infant Underweight (by 2 months, multigravidae) | SP vs. DHA-PQP | 35% lower with SP [17%–49%] |

Despite its superior antimalarial efficacy, IPTp with DHA-PQP did not lead to improved birth outcomes compared to SP.[8][9][10][11][12] In fact, SP was associated with a higher mean birthweight and a lower risk of small-for-gestational-age infants.[8][9][10][11]

## **Dihydroartemisinin in the Treatment of Cancer**

The anticancer potential of DHA is an active area of preclinical research. DHA has been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of proliferation, and anti-angiogenesis. However, it is crucial to note that there are currently no published meta-analyses of randomized controlled clinical trials for DHA in cancer treatment. The available data is largely from in vitro and in vivo studies, with a limited number of early-phase clinical trials.



#### **Preclinical Evidence and Mechanism of Action**

Preclinical studies have demonstrated that DHA can induce cell cycle arrest and apoptosis in various cancer cell lines, including colorectal carcinoma.[13][14] The anticancer activity of DHA is often linked to the induction of iron-dependent endoplasmic reticulum stress.[13]

#### **Clinical Trial Landscape**

A search of clinical trial registries reveals a limited number of studies investigating DHA or its derivatives for cancer treatment. For instance, a Phase II clinical study (NCT07095478) is evaluating the safety and efficacy of oral artesunate (a derivative of artemisinin) for pre-cervical cancer (CIN2/3).[15] Another registered trial in China (ChiCTR2100041652) is investigating DHA combined with chemoradiotherapy for locally advanced head and neck squamous cell carcinoma.[16] These trials are crucial for establishing the clinical safety and efficacy of artemisinin derivatives in oncology.

## **Experimental Protocols**

The methodologies for the meta-analyses cited in this guide followed established systematic review protocols.

General Meta-Analysis Workflow:





Click to download full resolution via product page

**Caption:** General workflow for conducting a systematic review and meta-analysis.

For the individual clinical trials included in these meta-analyses, the protocols typically involved:

- Study Design: Randomized controlled trials.
- Participants: Patients with confirmed uncomplicated malaria or pregnant women in malariaendemic regions.



- Interventions: Administration of DHA-PQP or the comparator drug (AL, CQ, or SP) according to specific dosing regimens.
- Follow-up: Monitoring of patients for a defined period (e.g., 28, 42, or 56 days) for clinical and parasitological outcomes.
- Endpoints: Primary endpoints often included PCR-corrected treatment failure rates, incidence of clinical malaria, or adverse birth outcomes. Secondary endpoints included parasite and fever clearance times, and the incidence of adverse events.

## Signaling Pathways Modulated by Dihydroartemisinin in Cancer

Preclinical research has identified several key signaling pathways that are modulated by DHA in cancer cells. These are critical for its observed anti-proliferative and pro-apoptotic effects.



Click to download full resolution via product page

Caption: Key signaling pathways modulated by **Dihydroartemisinin** in cancer cells.

## **Summary and Future Directions**

Malaria: The meta-analysis data strongly supports the use of DHA-PQP as a highly effective treatment for both P. falciparum and P. vivax malaria, often demonstrating superiority over older antimalarials like chloroquine and even other artemisinin-based combination therapies such as artemether-lumefantrine in preventing recurrences. For IPTp, while DHA-PQP offers superior



antimalarial protection, its impact on birth outcomes requires further investigation, suggesting that the benefits of SP may extend beyond its antimalarial activity.

Cancer: The potential of DHA as an anticancer agent is promising, supported by a growing body of preclinical evidence. However, the lack of robust clinical trial data, particularly from late-phase studies and meta-analyses, means that its role in cancer therapy is yet to be established. The ongoing clinical trials will be critical in determining the safety and efficacy of DHA and its derivatives in various cancer types. Further research is warranted to translate the preclinical findings into clinical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. malariaworld.org [malariaworld.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of dihydroartemisinin-piperaquine versus artemether-lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria among children in Africa: a systematic review and meta-analysis of randomized control trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. researchgate.net [researchgate.net]
- 6. The efficacy of dihydroartemisinin-piperaquine and artemether-lumefantrine with and without primaquine on Plasmodium vivax recurrence: A systematic review and individual patient data meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroartemisinin-piperaquine versus chloroquine to treat vivax malaria in Afghanistan: an open randomized, non-inferiority, trial | PVIVAX [vivaxmalaria.org]
- 8. Dihydroartemisinin-piperaquine versus sulfadoxine-pyrimethamine for intermittent preventive treatment of malaria in pregnancy: a systematic review and individual participant data meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]



- 10. Dihydroartemisinin-piperaquine versus sulfadoxine-pyrimethamine for intermittent preventive treatment of malaria in pregnancy: a systematic review and individual participant data meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medrxiv.org [medrxiv.org]
- 12. Dihydroartemisinin—piperaquine plus sulfadoxine—pyrimethamine versus either drug alone for intermittent preventive treatment of malaria in pregnancy: A double-blind, randomized, controlled phase 3 trial from Uganda | PLOS Medicine [journals.plos.org]
- 13. The anti-cancer activity of dihydroartemisinin is associated with induction of iron-dependent endoplasmic reticulum stress in colorectal carcinoma HCT116 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dihydroartemisinin Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Dihydroartemisinin as a Sensitizing Agent in Cancer Therapies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dihydroartemisinin: A Comparative Meta-Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11718603#meta-analysis-of-dihydroartemisinin-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com